2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid
Description
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid is a bicyclic carboxylic acid characterized by a fused 3-oxabicyclo[3.2.0]heptane core. The compound features a rigid oxygen-containing bicyclic scaffold, which imparts conformational restraint, enhancing its binding affinity in biological systems. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol (calculated from and ). The stereochemistry (1S,5R) is critical for its activity, as seen in pharmacological analogs like gabapentinoids, which target voltage-gated calcium channels .
Properties
IUPAC Name |
2-[(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)2-5-1-6-3-11-4-7(5)6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKEOPGRICZML-JXBXZBNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclopentene derivative.
Epoxidation: The cyclopentene derivative undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Ring Closure: The resulting epoxide is subjected to ring closure under acidic or basic conditions to form the bicyclic structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Introduction of various functional groups, such as alkyl or acyl groups.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular formula is , and it possesses distinct stereochemical configurations that influence its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties.
- Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds can inhibit cancer cell proliferation. For instance, studies on similar compounds have shown promising results in targeting specific cancer pathways, potentially leading to the development of new anticancer agents .
Organic Synthesis
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid serves as a key intermediate in the synthesis of more complex organic molecules.
- Synthesis of Chiral Compounds
The compound can be utilized in asymmetric synthesis processes, where it acts as a chiral building block. Its ability to facilitate enantioselective reactions makes it valuable in producing pharmaceuticals with desired stereochemistry .
Catalysis
The unique structural features of this compound allow it to be explored as a catalyst or catalyst precursor in various chemical reactions.
- Case Study: Catalytic Reactions
Research has demonstrated that bicyclic compounds can enhance reaction rates and selectivity in catalytic processes. For example, studies have shown that modifications of similar bicyclic structures improve catalytic efficiency in oxidation reactions, paving the way for greener synthesis methods .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| Bicyclic Derivative A | Anticancer | |
| Bicyclic Derivative B | Antimicrobial | |
| 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid | Potential Anticancer |
Table 2: Synthesis Applications
Mechanism of Action
The mechanism of action of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can form stable complexes with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below compares key analogs based on substituents, molecular weight, and applications:
Key Research Findings
Pharmacological Activity
- Alpha-2-Delta Ligands: The aminomethyl derivative [(1R,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid () exhibits 10-fold higher potency than gabapentin in preclinical pain models due to enhanced blood-brain barrier penetration .
- Antibiotic Analogs: Thia-containing analogs (e.g., ) show β-lactamase resistance but reduced oral bioavailability compared to non-bicyclic penicillins .
Physicochemical Properties
- Solubility : The hydrochloride salt in improves aqueous solubility (>50 mg/mL) versus the free base form of the target compound (<5 mg/mL) .
- Thermal Stability : Polyimides derived from 3-oxabicyclo[3.2.1]heptane dianhydrides () demonstrate >300°C decomposition temperatures , attributed to the rigid bicyclic core .
Biological Activity
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid is a bicyclic organic compound notable for its unique stereochemistry and potential biological activities. Its molecular formula is C₇H₁₄O₃, and it is derived from acetic acid, featuring a bicyclic framework that may confer distinct biological properties compared to other similar compounds. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes an oxabicyclic framework, which enhances its reactivity and ability to interact with biological targets. The following table summarizes key structural features:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₄O₃ |
| IUPAC Name | 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid |
| CAS Number | 2228054-91-7 |
| Molecular Weight | 158.19 g/mol |
Biological Activity
Research indicates that 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid exhibits various biological activities, particularly in the fields of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Bicyclic compounds like 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid have been studied for their ability to mimic natural substrates or ligands, making them promising candidates as enzyme inhibitors. Specific studies have highlighted:
- Inhibition of Cyclooxygenase (COX) : Similar bicyclic compounds have shown potential in inhibiting COX enzymes, which are involved in inflammatory processes and cancer progression .
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity with various biological targets, suggesting a mechanism of action that involves modulation of enzymatic activity .
Synthesis Methods
The synthesis of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can be achieved through several chemical pathways:
- Intramolecular Cyclization : This method involves cyclizing appropriate precursors under specific conditions to form the bicyclic structure.
- Functionalization Reactions : The acetic acid moiety can be introduced through various functionalization reactions that modify the bicyclic framework .
Comparison with Similar Compounds
The uniqueness of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Azabicyclo[3.2.0]heptan-6-one | Bicyclic | Contains nitrogen; studied for enzyme inhibition |
| 4-Oxabicyclo[3.2.0]heptane | Bicyclic | Different ring closure; potential pharmacological uses |
| 3-Oxabicyclo[4.3.0]nonane | Bicyclic | Larger ring system; explored for synthetic applications |
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of synthesis?
- Methodological Answer :
- Catalyst design : Immobilized enzymes or recyclable metal catalysts.
- Solvent selection : Replace DCM with Cyrene® or 2-MeTHF.
- Waste minimization : Continuous flow reactors to reduce solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
